L-Arginine

Enzymology Nitric Oxide Signaling Substrate Specificity

L-Arginine free base (CAS 4455-52-1) is the obligatory NOS substrate—homo-L-arginine reduces kcat/Km 10- to 20-fold. This USP/EP-grade (98.5–101.5%) free base eliminates chloride counterion interference inherent in hydrochloride salts, preserving ionic strength, pH, and osmolarity for patch-clamp electrophysiology, charge-sensitive biologics, and cell culture. Unlike L-Citrulline, it provides immediate NOS substrate availability without metabolic conversion—critical for acute NO flux assays, vascular reactivity studies, and kinetic characterization. Essential for biopharmaceutical formulation, injectable stabilization, and compendial-grade culture media.

Molecular Formula C6H14N4O2
Molecular Weight 174.20 g/mol
CAS No. 4455-52-1
Cat. No. B7721030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Arginine
CAS4455-52-1
Molecular FormulaC6H14N4O2
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESC(CC(C(=O)O)N)CN=C(N)N
InChIInChI=1S/C6H14N4O2/c7-4(5(11)12)2-1-3-10-6(8)9/h4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t4-/m0/s1
InChIKeyODKSFYDXXFIFQN-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes250 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in ethyl ether;  slightly soluble in ethanol
In water, 1.82X10+5 mg/l @ 25 °C
182 mg/mL at 25 °C
Soluble in water;  Insoluble in ether
Slightly soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





L-Arginine (CAS 4455-52-1): Procurement-Grade Specifications and Pharmacological Identity for Research and Industrial Applications


L-Arginine (CAS 4455-52-1) is a proteinogenic, semi-essential dibasic amino acid characterized by a guanidino side chain that serves as the exclusive substrate for nitric oxide synthase (NOS) enzymes, a function not shared by other basic amino acids such as lysine or ornithine [1]. As the free base form, it presents distinct physicochemical properties including a high aqueous solubility of approximately 148.7 g/L at 20°C and a melting point near 222°C with decomposition . This compound is commercially available in pharmaceutical grades meeting USP/EP compendial specifications with assay purity ranging from 98.5% to 101.5%, and is routinely employed as a precursor for nitric oxide generation, a stabilizer in biopharmaceutical formulations, and a component in cell culture media .

Why L-Arginine Free Base Cannot Be Substituted with Hydrochloride Salts or Alternative Amino Acids in Critical Research and Manufacturing Workflows


Substitution of L-Arginine free base with alternative forms such as L-Arginine hydrochloride, or with functionally distinct analogs like L-Citrulline or L-Ornithine, introduces quantifiable differences in solubility, ionic load, metabolic fate, and enzymatic substrate specificity that directly impact experimental outcomes and product quality. The free base form avoids the introduction of chloride counterions, which can alter solution pH, osmolarity, and ionic strength in sensitive biochemical assays and cell culture systems [1]. Furthermore, unlike L-Citrulline which exhibits superior systemic bioavailability for elevating plasma arginine concentrations (P < 0.01), the free base form of L-Arginine provides direct, immediate substrate availability for NOS enzymes without requiring metabolic conversion, a critical distinction in assays measuring instantaneous NO flux or when studying arginase-mediated metabolic pathways [2]. In pharmaceutical formulation, the free base's pH profile and excipient compatibility differ markedly from hydrochloride salts, necessitating reformulation and stability revalidation if substituted [3].

Quantitative Differentiation of L-Arginine (CAS 4455-52-1) from In-Class Analogs and Alternative Forms: A Comparative Evidence Guide


L-Arginine Free Base Exhibits 10- to 20-Fold Higher Catalytic Efficiency for NOS Enzymes Compared to Chain-Extended Homolog Homo-L-Arginine

L-Arginine demonstrates substantially higher catalytic efficiency as a substrate for nitric oxide synthase (NOS) enzymes compared to its closest structural homolog, homo-L-arginine, which contains one additional methylene group in its carbon backbone [1]. This difference is critical for studies requiring maximal NO production from NOS enzymes, as the chain-extended analog introduces quantifiable inefficiencies in the catalytic cycle [1].

Enzymology Nitric Oxide Signaling Substrate Specificity

L-Arginine Free Base Avoids Chloride Ion Load of Hydrochloride Salt, Critical for Ionic Strength-Sensitive Formulations and Electrophysiology

L-Arginine free base (CAS 4455-52-1) contains no counterions, whereas L-Arginine hydrochloride (CAS 1119-34-2) introduces approximately 4.75 mEq of chloride per gram of the hydrochloride salt upon dissolution [1]. This additional ionic load can significantly alter the osmolarity and ionic composition of buffers, cell culture media, and parenteral formulations, potentially confounding electrophysiological recordings or destabilizing charge-sensitive biologics [1].

Pharmaceutical Formulation Electrophysiology Cell Culture

L-Arginine Induces Distinct NO-Mediated Intestinal Secretion Not Observed with L-Ornithine or D-Arginine

L-Arginine uniquely induces water and electrolyte secretion in the small intestine via a nitric oxide (NO)-mediated mechanism, an effect not observed with structurally related amino acids including L-lysine, L-ornithine, or the enantiomer D-arginine [1]. This differential activity demonstrates that the specific L-stereochemistry and guanidino group of L-Arginine are both required for this NO-dependent secretagogue effect, which can manifest as dose-dependent diarrhea at single oral doses exceeding 9 g in adults [1].

Gastrointestinal Physiology Adverse Effect Profiling Mechanism of Action

L-Arginine Free Base Meets Compendial Purity Standards of 98.5-101.5% with Defined Residual Solvent and Impurity Profiles

Pharmaceutical-grade L-Arginine free base is manufactured to meet stringent compendial specifications including USP, EP, and JP monographs, with a defined assay range of 98.5% to 101.5% on a dried basis [1]. This level of purity and the associated control of impurities such as endotoxins, heavy metals, and related substances is essential for applications requiring regulatory compliance, such as parenteral drug formulation, cell therapy manufacturing, and clinical trial material production . Alternative forms or lower-grade materials may not meet these validated specifications, introducing batch-to-batch variability and potential safety concerns [1].

Quality Control Regulatory Compliance Pharmaceutical Manufacturing

L-Arginine Free Base Demonstrates ~70% Oral Bioavailability with Rapid Systemic Appearance, Distinct from L-Citrulline's Delayed Conversion Kinetics

The oral bioavailability of L-Arginine free base is approximately 70% (range: 68 ± 9%), with rapid appearance in systemic circulation following oral ingestion [1]. This contrasts sharply with L-Citrulline, which must first undergo metabolic conversion to L-Arginine via the argininosuccinate pathway in the kidneys and endothelium, resulting in a delayed and sustained elevation of plasma arginine concentrations [2]. While L-Citrulline ultimately achieves higher peak plasma arginine concentrations (Cmax) and overall exposure (AUC) (P < 0.01) due to bypassing presystemic arginase degradation, L-Arginine provides immediate substrate availability, which is essential for time-sensitive assays and acute pharmacodynamic studies [2].

Pharmacokinetics Bioavailability Preclinical Research

Optimal Procurement and Application Scenarios for L-Arginine (CAS 4455-52-1) Based on Differentiated Performance Evidence


In Vitro Enzymology Studies Requiring Maximal NOS Catalytic Efficiency

When assaying nitric oxide synthase (NOS) activity for inhibitor screening or kinetic characterization, L-Arginine free base is the obligatory substrate to achieve maximal catalytic turnover. Substitution with the close structural analog homo-L-arginine results in a 10- to 20-fold reduction in kcat/Km and alters NADPH consumption stoichiometry (2.0-2.6 mol NADPH/mol NO for homo-Arg vs. 1.5 mol NADPH/mol NO for L-Arg), confounding accurate kinetic parameter determination [1].

Preparation of Defined Ionic Strength Buffers for Electrophysiology and Biophysical Assays

In patch-clamp electrophysiology, ion-sensitive fluorescence measurements, or formulation of charge-sensitive biologics, the free base form of L-Arginine is essential to avoid the unintended introduction of chloride ions. Using L-Arginine hydrochloride would add 4.75 mEq of chloride per gram of salt, altering ionic strength and potentially affecting channel gating properties or protein stability [1].

GMP Manufacturing of Parenteral Drug Products and Cell Therapy Reagents

For injectable pharmaceutical formulations, cell culture media for advanced therapies, or clinical trial materials, procurement of L-Arginine free base meeting USP/EP compendial specifications (assay 98.5-101.5%) is mandatory. These grades provide documented control of impurities including endotoxins, heavy metals, and related substances, ensuring regulatory compliance, lot-to-lot consistency, and patient safety [1].

Acute In Vivo or Ex Vivo Studies Assessing Immediate Nitric Oxide Flux

In experimental paradigms where the timing of nitric oxide generation relative to compound administration is critical—such as ex vivo vascular reactivity assays performed immediately after oral dosing, or acute measurements of NO biomarkers—L-Arginine is preferred over L-Citrulline. While L-Citrulline yields higher and more sustained plasma arginine levels after chronic dosing due to bypassing intestinal arginase, its delayed conversion kinetics make it unsuitable for acute, time-sensitive assessments of NOS substrate availability [1].

Technical Documentation Hub

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